molecular formula C24H27FN2O3S B2392528 3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892758-86-0

3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2392528
CAS No.: 892758-86-0
M. Wt: 442.55
InChI Key: IQENOADCWMLHLV-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Fluorination: Introduction of the fluorine atom at the 6-position of the quinoline ring.

    Piperidine Substitution: Attachment of the 3-methylpiperidin-1-yl group at the 7-position.

    Sulfonylation: Introduction of the phenylsulfonyl group at the 3-position.

    Alkylation: Addition of the propyl group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoline core.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the fluorine or sulfonyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce desulfonylated derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Fluoroquinolones: A class of antibiotics that include ciprofloxacin and levofloxacin.

    Sulfonyl Compounds: Such as sulfonamides, which are used as antibiotics.

Uniqueness

3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Biological Activity

3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinoline derivatives. Its unique structural features, including a sulfonyl group and a fluorine atom, suggest significant potential in medicinal chemistry and biological applications. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide an authoritative overview.

Chemical Structure and Properties

The compound's molecular formula is C20H24FN2O2SC_{20}H_{24}FN_{2}O_{2}S, with a molecular weight of approximately 373.49 g/mol. The presence of the fluorine atom and sulfonyl group enhances its reactivity and potential interactions in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or modulator, influencing various biochemical pathways. For example, it has shown potential as an antagonist at neurotransmitter receptors, which could make it relevant for treating neurological disorders.

Antiviral Activity

Research indicates that quinoline derivatives often exhibit antiviral properties. In studies involving related compounds, antiviral activity was assessed against various viruses, including HIV and HSV-1. While specific data on this compound's antiviral efficacy is limited, its structural analogs have demonstrated moderate protection against viral infections .

Antimicrobial Properties

The compound's potential antimicrobial activity stems from its ability to disrupt bacterial cell function. Similar compounds in the quinoline class have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication .

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of any new compound. The 50% cytotoxic concentration (CC50) values for related compounds have been reported in various cell lines. For instance, derivatives with similar structures showed CC50 values ranging from 54 µM to 92 µM in Vero cells . This suggests that while these compounds may exhibit biological activity, careful consideration of their cytotoxic effects is necessary.

Study 1: Antiviral Screening

A study evaluating a series of piperidine derivatives found that certain analogs exhibited moderate antiviral activity against Coxsackievirus B2 (CVB-2) and HSV-1. The fluorophenyl derivative was particularly noted for its effectiveness, highlighting the importance of structural modifications in enhancing antiviral properties .

Study 2: Antimicrobial Evaluation

In another investigation focusing on quinoline derivatives, compounds were tested against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that modifications in the sulfonyl group significantly impacted antimicrobial efficacy.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameAntiviral ActivityCytotoxicity (CC50)Antimicrobial Activity
Compound AModerate92 µMEffective
Compound BLow54 µMModerate
Compound CHigh100 µMEffective

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-3-11-26-16-23(31(29,30)18-9-5-4-6-10-18)24(28)19-13-20(25)22(14-21(19)26)27-12-7-8-17(2)15-27/h4-6,9-10,13-14,16-17H,3,7-8,11-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQENOADCWMLHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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